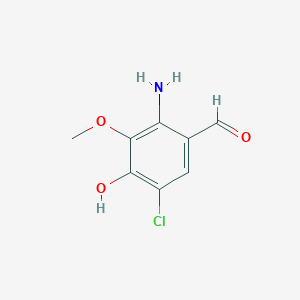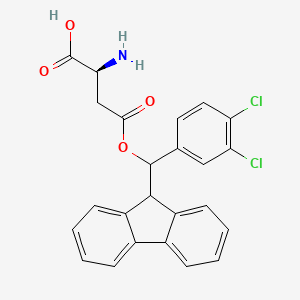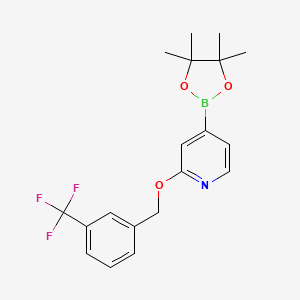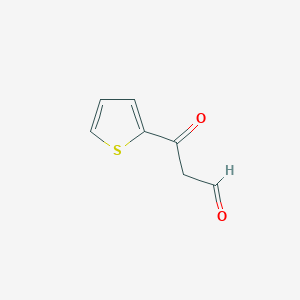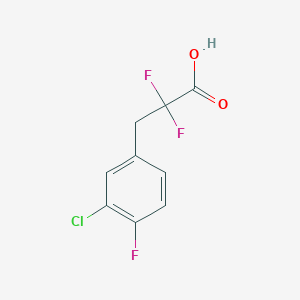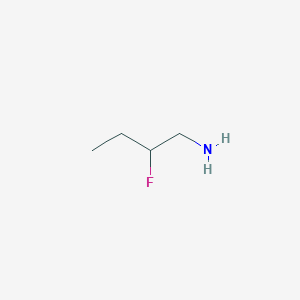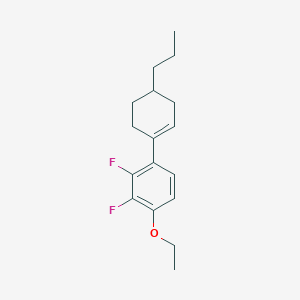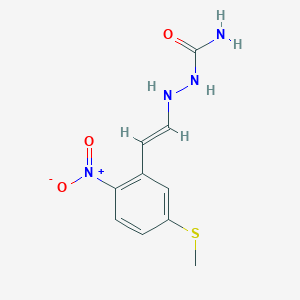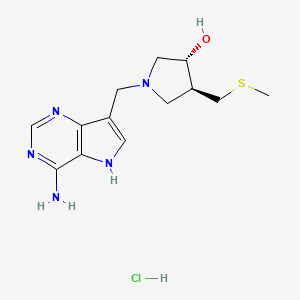
Mtdiahcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-dimethylaminoethyl methacrylate is typically synthesized through the esterification of methacrylic acid with N,N-dimethylaminoethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation under reduced pressure .
Industrial Production Methods
In industrial settings, the production of N,N-dimethylaminoethyl methacrylate involves continuous processes where methacrylic acid and N,N-dimethylaminoethanol are fed into a reactor. The reaction is catalyzed by an acid catalyst, and the product is continuously distilled to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethylaminoethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized through free radical polymerization to form poly(N,N-dimethylaminoethyl methacrylate).
Substitution Reactions: The amino group can undergo substitution reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Substitution: Electrophiles such as alkyl halides can react with the amino group.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
Polymerization: Poly(N,N-dimethylaminoethyl methacrylate)
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Wissenschaftliche Forschungsanwendungen
N,N-dimethylaminoethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of drug delivery systems and biomaterials.
Medicine: Utilized in the formulation of pharmaceuticals and medical devices.
Industry: Applied in coatings, adhesives, and as a flocculant in water treatment.
Wirkmechanismus
The mechanism of action of N,N-dimethylaminoethyl methacrylate involves its ability to polymerize and form poly(N,N-dimethylaminoethyl methacrylate). This polymer exhibits unique properties such as antimicrobial activity, which is attributed to its ability to disrupt bacterial cell membranes. The amino group in the polymer interacts with the negatively charged components of bacterial cell walls, leading to cell lysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylaminoethyl acrylate: Similar structure but with an acrylate group instead of a methacrylate group.
N,N-diethylaminoethyl methacrylate: Similar structure but with ethyl groups instead of methyl groups.
N,N-dimethylaminoethyl methacrylamide: Similar structure but with an amide group instead of an ester group.
Uniqueness
N,N-dimethylaminoethyl methacrylate is unique due to its balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications. Its ability to form polymers with antimicrobial properties further distinguishes it from similar compounds .
Eigenschaften
Molekularformel |
C13H20ClN5OS |
|---|---|
Molekulargewicht |
329.85 g/mol |
IUPAC-Name |
(3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-(methylsulfanylmethyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C13H19N5OS.ClH/c1-20-6-9-4-18(5-10(9)19)3-8-2-15-12-11(8)16-7-17-13(12)14;/h2,7,9-10,15,19H,3-6H2,1H3,(H2,14,16,17);1H/t9-,10+;/m1./s1 |
InChI-Schlüssel |
XQKMBJFGNRIATG-UXQCFNEQSA-N |
Isomerische SMILES |
CSC[C@H]1CN(C[C@@H]1O)CC2=CNC3=C2N=CN=C3N.Cl |
Kanonische SMILES |
CSCC1CN(CC1O)CC2=CNC3=C2N=CN=C3N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


